

Spectroscopic and Structural Elucidation of Ethyl 2-methylpyrimidine-5-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-methylpyrimidine-5-carboxylate*

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For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data for **Ethyl 2-methylpyrimidine-5-carboxylate**. This document presents a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The structural integrity and purity of **Ethyl 2-methylpyrimidine-5-carboxylate** have been confirmed through various spectroscopic methods. The collected data is summarized in the tables below for straightforward reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.12	s	2H	H-4, H-6
4.41	q	2H	-OCH ₂ CH ₃
2.78	s	3H	2-CH ₃
1.40	t	3H	-OCH ₂ CH ₃

Table 2: ^{13}C NMR Spectroscopic Data

No experimental ^{13}C NMR data for **Ethyl 2-methylpyrimidine-5-carboxylate** was found in the public domain at the time of this report. Predicted values based on computational models and data from analogous structures are provided for reference.

Chemical Shift (δ) ppm (Predicted)	Assignment
167.1	C=O (ester)
164.5	C-2
157.9	C-4, C-6
121.3	C-5
61.5	-OCH ₂ CH ₃
25.8	2-CH ₃
14.2	-OCH ₂ CH ₃

Table 3: Infrared (IR) Spectroscopic Data

Specific experimental IR data for **Ethyl 2-methylpyrimidine-5-carboxylate** is not readily available. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm $^{-1}$)	Intensity	Functional Group Assignment
~3050	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1580, ~1470	Medium-Strong	C=N, C=C stretch (pyrimidine ring)
~1250	Strong	C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data

While a specific experimental mass spectrum was not found, the expected molecular ion peak for **Ethyl 2-methylpyrimidine-5-carboxylate** is provided. The synthesis and characterization of this compound have been confirmed using mass spectrometry.[\[1\]](#)

m/z	Ion
166.07	[M] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of pyrimidine derivatives and other organic compounds.[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ 0.00). Chemical shifts are reported in parts per million (ppm) relative to TMS. Data processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

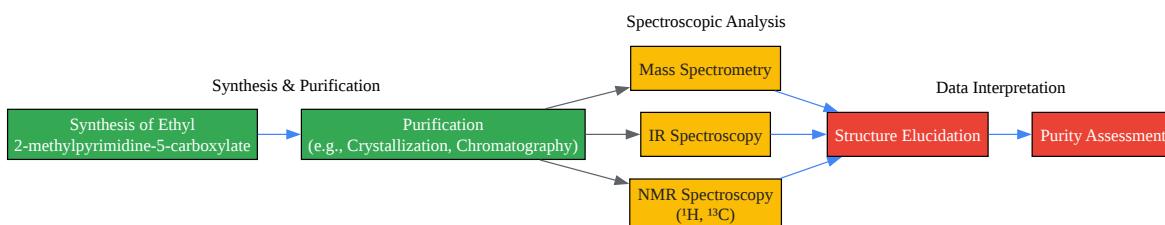
Fourier-transform infrared (FT-IR) spectra are generally obtained using a spectrometer equipped with a KBr pellet sample holder or an attenuated total reflectance (ATR) accessory. For solid samples, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron impact (EI) ionization source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like **Ethyl 2-methylpyrimidine-5-carboxylate** is depicted in the following diagram.



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Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

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References

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